molecular formula C26H22N2O B3436414 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE

3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B3436414
M. Wt: 378.5 g/mol
InChI Key: WQYLZKUBEXOBMX-UHFFFAOYSA-N
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Description

3,4-Dihydro-1(2H)-quinolinyl[2-(3-methylphenyl)-4-quinolyl]methanone is a heterocyclic compound featuring a quinoline core fused with a dihydroquinoline moiety and substituted with a 3-methylphenyl group. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and environmental studies.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-18-8-6-10-20(16-18)24-17-22(21-12-3-4-13-23(21)27-24)26(29)28-15-7-11-19-9-2-5-14-25(19)28/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYLZKUBEXOBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde in glycerol at 50°C . This environmentally benign protocol offers high yields and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free microwave irradiation, can also be applied to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce fully saturated quinoline rings.

Scientific Research Applications

3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents/R-Groups Molecular Weight Notable Properties
3,4-Dihydro-1(2H)-quinolinyl[2-(3-methylphenyl)-4-quinolyl]methanone (Target) 3-methylphenyl, quinoline Not explicitly stated Likely moderate lipophilicity due to aromatic and alkyl groups; potential metabolic stability.
3,4-Dihydro-1(2H)-quinolinyl(2-thienyl)methanone Thienyl 243.32 Increased polarity from sulfur atom; lower molecular weight may enhance solubility .
1-[4-(4-Hexylphenyl)-3,4-dihydro-2,2,4-trimethyl-1(2H)-quinolinyl]ethanone Hexylphenyl, trimethyl 377.56 High lipophilicity due to hexyl chain; trimethyl groups may sterically hinder reactivity .
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Chloro, methylphenyl, sulfanyl 420.91 Electrophilic chloro group enhances reactivity; sulfanyl moiety may improve binding affinity .
3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride Piperidinyl, hydrochloride salt Not explicitly stated Salt form increases water solubility; piperidinyl group introduces basicity .

Key Observations:

  • Sulfur-containing analogs (e.g., thienyl or sulfanyl groups) exhibit enhanced polarity, which may improve solubility but reduce membrane permeability .
  • Salt forms (e.g., hydrochloride) significantly alter solubility profiles, as seen in the piperidinyl derivative, making them more suitable for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE
Reactant of Route 2
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3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE

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